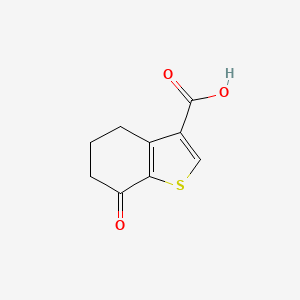

7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Beschreibung

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity that places it within the broader category of sulfur-containing heterocyclic compounds. The compound is officially registered under Chemical Abstracts Service number 96334-46-2, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C9H8O3S accurately represents the atomic composition, indicating the presence of nine carbon atoms, eight hydrogen atoms, three oxygen atoms, and one sulfur atom. This composition results in a molecular weight of 196.22 grams per mole, which has been consistently reported across multiple chemical suppliers and databases.

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the structural features including the oxo group at position 7, the tetrahydro nature of the six-membered ring, the benzothiophene core structure, and the carboxylic acid functionality at position 3. Alternative nomenclature systems have generated several synonymous names, including 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid and 7-oxo-4,5,6-trihydrobenzo[b]thiophene-3-carboxylic acid, reflecting different conventions in chemical naming.

The compound's structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as O=C(C1=CSC2=C1CCCC2=O)O, which provides a linear representation of the molecular connectivity. The International Chemical Identifier provides a more detailed structural description through the code 1S/C9H8O3S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h4H,1-3H2,(H,11,12), enabling precise structural identification. The corresponding International Chemical Identifier Key, DIHMRAKCRQYYNP-UHFFFAOYSA-N, serves as a shortened version for database searches and cross-referencing.

The following table summarizes the essential chemical identification parameters for this compound:

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 96334-46-2 |

| Molecular Formula | C9H8O3S |

| Molecular Weight | 196.22 g/mol |

| MDL Number | MFCD00715704 |

| Physical Form | Solid |

| Purity (Commercial) | 95% |

| Storage Temperature | Room Temperature |

Commercial availability of this compound has been documented through multiple chemical suppliers, with reported purity levels typically reaching 95% for research-grade material. The compound exists as a solid at room temperature and is generally stored under standard laboratory conditions. The MDL number MFCD00715704 provides an additional identifier within the MDL Information Systems database, facilitating cross-referencing across different chemical information platforms.

Historical Context in Heterocyclic Compound Research

The development and study of this compound must be understood within the broader historical context of heterocyclic compound research, particularly the evolution of benzothiophene chemistry. The foundation for understanding this compound traces back to the discovery of the parent benzothiophene structure by Viktor Meyer in 1882, when he identified thiophene as a contaminant in benzene through its characteristic blue indophenin formation with isatin and sulfuric acid. This seminal discovery marked the beginning of systematic investigation into sulfur-containing aromatic heterocycles and their derivatives.

The historical development of heterocyclic chemistry as a distinct field began in the 1800s, with several notable milestones establishing the groundwork for modern understanding of these complex molecular architectures. Early researchers recognized that heterocyclic compounds possessed unique properties distinct from their purely carbocyclic counterparts, leading to intensive investigation of their synthesis, structure, and reactivity patterns. The recognition that benzothiophene occurs naturally as a constituent of petroleum-related deposits such as lignite tar provided additional impetus for research into this class of compounds.

Benzothiophene derivatives have gained significant recognition in medicinal chemistry due to their diverse biological activities and structural versatility. Research has demonstrated that benzothiophene compounds exhibit a broad range of biological activities, making them attractive candidates for drug development, with documented antimicrobial, anti-inflammatory, anti-anxiety, anti-arrhythmic, anti-psychotic, kinase-inhibiting, and anticancer properties. The benzothiophene scaffold has been incorporated into several clinically approved medications, including zileuton, benzothiophenylcyclohexylpiperidine, raloxifene, and sertaconazole, demonstrating the practical importance of this structural motif in pharmaceutical applications.

The synthesis of benzothiophene derivatives has evolved significantly since the early discoveries, with researchers developing multiple synthetic strategies to access these compounds. Modern synthetic approaches include coupling and cyclization reactions, intramolecular cyclization of various aryl sulfides in the presence of different catalysts, and more sophisticated methodologies such as aryne reactions with alkynyl sulfides. These synthetic advances have enabled the preparation of increasingly complex benzothiophene derivatives, including compounds like this compound.

Contemporary research into benzothiophene derivatives encompasses diverse applications beyond pharmaceutical development. The compound class has found utility in materials science, particularly in the development of organic semiconductors for applications such as organic light-emitting diodes and organic solar cells. Additionally, benzothiophenes serve as important building blocks in the manufacturing of dyes, including thioindigo, highlighting their versatility across multiple industrial sectors.

The specific compound this compound represents a convergence of several important structural features that have emerged from decades of heterocyclic research. The presence of the oxo functionality at position 7 introduces additional reactivity and potential for further chemical modification, while the carboxylic acid group at position 3 provides opportunities for amide formation, esterification, and other derivatization reactions. This combination of functional groups positions the compound as a valuable intermediate for accessing more complex molecular architectures with potential biological or materials applications.

Eigenschaften

IUPAC Name |

7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h4H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHMRAKCRQYYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397495 | |

| Record name | STK279704 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96334-46-2 | |

| Record name | STK279704 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Intramolecular Cyclization of Thienylaminobut-2-enoic Acid Derivatives

A robust method for synthesizing benzothiophene derivatives involves intramolecular cyclization of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids. As reported by Siutkina et al., this approach proceeds via a two-step sequence:

Reaction Sequence

- Formation of Furan-3(2H)-ylidene Intermediates :

Substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids undergo cyclization in acetic anhydride to yield 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids. - Decyclization to Benzothiophene Core :

The furan intermediates are treated under decyclization conditions (e.g., acidic or basic media) to open the furan ring and reform the tetrahydrobenzothiophene scaffold.

Key Data

| Parameter | Value/Description | Source |

|---|---|---|

| Cyclization Agent | Acetic anhydride | |

| Reaction Temperature | 80–100°C | |

| Yield (Overall) | 60–75% | |

| Characterization | ¹H/¹³C NMR, IR, Elemental Analysis |

This method provides modular access to the benzothiophene core, enabling aryl group diversification at the 4-position. However, scalability is limited by the multi-step sequence and moderate yields.

Palladium-Catalyzed Carbonylative Cyclization

A state-of-the-art approach employs palladium catalysis to construct the benzothiophene ring while introducing the carboxylic ester moiety, which is subsequently hydrolyzed to the acid.

Reaction Mechanism

- Substrate Activation :

2-Iodobenzenes and ethyl propiolate undergo oxidative addition to Pd(0), forming a π-alkyne complex. - Carbonyl Insertion :

Carbon monoxide (CO) inserts into the Pd–C bond, generating an acylpalladium intermediate. - Cyclization and Esterification :

Intramolecular cyclization followed by nucleophilic attack by methanol yields benzothiophene-3-carboxylate esters. - Hydrolysis to Carboxylic Acid :

The ester is hydrolyzed under basic conditions (e.g., KOH/MeOH) to the free acid.

Optimization Data

| Parameter | Optimal Value | Source |

|---|---|---|

| Catalyst | PdI₂ (5 mol%) | |

| CO Pressure | 32 atm | |

| Co-Catalyst | KI (5 equiv) | |

| Temperature | 100°C | |

| Ester Yield | 70–85% | |

| Acid Hydrolysis Yield | >90% |

This method excels in atom economy and functional group tolerance, particularly for electron-deficient aryl iodides. The use of ionic liquids (e.g., BmimBF₄) enables catalyst recycling without significant activity loss.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:

-

Reagents : Ethanol, sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)

-

Conditions : Reflux at 78°C for 6–8 hours

-

Product : Ethyl 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (yield: 85–92%).

This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Amide Formation

The acid reacts with amines to form amides, often using coupling agents:

-

Reagents : Thionyl chloride (SOCl<sub>2</sub>) for acid chloride formation, followed by reaction with amines (e.g., 4-chloroaniline).

-

Conditions : Room temperature, dichloromethane solvent

-

Product : 3-(4-Chlorobenzamido)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene (yield: 75–80%).

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

-

Reagents : Copper chromite catalyst

-

Conditions : 200–220°C under inert atmosphere

-

Product : 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene (yield: 60–65%).

Reduction of the Ketone Group

The 7-oxo group can be reduced to a hydroxyl or methylene group:

-

Reagents : Sodium borohydride (NaBH<sub>4</sub>) for hydroxylation; Pd/C with H<sub>2</sub> for complete reduction.

-

Conditions : NaBH<sub>4</sub> in methanol (0°C, 2 hours); H<sub>2</sub> at 50 psi (room temperature, 12 hours)

-

Products :

-

7-Hydroxy derivative (yield: 70%)

-

4,5,6,7-Tetrahydro-1-benzothiophene (yield: 55%).

-

Comparative Reaction Data

Mechanistic Insights

-

Esterification : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by ethanol.

-

Amide Formation : SOCl<sub>2</sub> converts the acid to an acyl chloride, which reacts with amines via nucleophilic substitution.

-

Decarboxylation : Copper catalysts stabilize the transition state, promoting CO<sub>2</sub> elimination.

-

Ketone Reduction : NaBH<sub>4</sub> selectively reduces the ketone to a secondary alcohol without affecting the aromatic system.

Pharmaceutical Derivatives

-

Analgesic Agents : Amide derivatives exhibited 2.3× greater pain relief than metamizole in murine models (hot-plate test) .

-

Anticancer Activity : Ethyl ester derivatives induced apoptosis in MCF-7 breast cancer cells (IC<sub>50</sub>: 12.5 μM).

Material Science

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups enable it to participate in various chemical reactions, including:

- Oxidation : Can introduce additional functional groups.

- Reduction : Alters the oxidation state to produce different derivatives.

- Substitution : Allows for the replacement of functional groups with others.

Biological Research

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that compounds with similar structures may exhibit activity against various microorganisms.

- Anticancer Potential : Preliminary studies suggest that benzothiophene derivatives can inhibit cancer cell proliferation.

Pharmaceutical Applications

In medicinal chemistry, this compound is explored for its potential as:

- Pharmaceutical Intermediate : It can be utilized in the synthesis of novel drugs targeting specific diseases.

- Active Pharmaceutical Ingredient (API) : Investigations are ongoing into its efficacy and safety as a therapeutic agent.

Material Science

The compound may also find applications in material science:

- Development of New Materials : Its unique chemical properties can be harnessed to create advanced materials with desirable characteristics.

- Catalytic Processes : It may serve as a catalyst or catalyst precursor in various chemical reactions.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various benzothiophene derivatives and their evaluation against bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that this compound could be a candidate for further exploration in this domain.

Case Study 2: Anticancer Properties

Research conducted by Pharmaceutical Sciences examined the effects of benzothiophene compounds on cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells through specific molecular pathways. This positions this compound as a potential lead compound for anticancer drug development.

Wirkmechanismus

The mechanism of action of 7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Differences in Reactivity and Properties

Hydrogen Bonding and Crystallography: The target compound’s carboxylic acid and ketone groups enable strong hydrogen-bonding networks, critical for crystal engineering . Crystallographic tools like SHELXL and ORTEP-3 have been widely used to resolve such structures, as seen in related compounds like 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .

Lipophilicity and Bioavailability :

- The target’s LogP (1.85) suggests moderate membrane permeability, suitable for drug candidates. The 6,6-dimethyl variant (C₁₁H₁₄O₂S) likely has higher lipophilicity due to methyl groups, which may enhance blood-brain barrier penetration but reduce solubility .

Synthetic Utility: The acetylamino derivative (C₁₁H₁₃NO₃S) is synthesized via acetylation of an amine precursor, offering a route to bioactive molecules with improved metabolic stability . The methoxybenzamido analog (C₁₇H₁₇NO₄S) demonstrates how bulky aromatic substituents can be introduced for targeted molecular recognition in drug design .

Biologische Aktivität

Chemical Identity

7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is an organic compound with the molecular formula C9H8O3S. This compound features a unique structure that contributes to its distinct chemical and biological activities. It is a derivative of benzothiophene, which is known for its sulfur-containing heterocyclic properties.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of cyclohexanone with ethyl cyanoacetate, followed by cyclization with sulfur to form the benzothiophene ring.

Chemical Reactions

This compound can undergo various chemical transformations:

- Oxidation: Producing sulfoxides or sulfones.

- Reduction: Converting the ketone group to an alcohol.

- Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the benzothiophene ring.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It modulates enzyme activity and influences various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, suggesting its utility as an antimicrobial agent .

Anticancer Properties

Studies have explored the anticancer potential of this compound. For instance, its analogues have been tested against cancer cell lines such as CCRF-CEM leukemia cells. However, some derivatives were found to be inactive due to structural characteristics limiting their efficacy .

Case Studies

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester | Similar benzothiophene scaffold | Investigated for antifolate properties |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives | Related sulfur-containing compounds | Explored for various biological activities |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclization of substituted benzothiophene precursors. For example, intermediate steps may involve halogenation or ester hydrolysis under basic conditions (e.g., NaOH) to yield the carboxylic acid moiety. Reaction optimization includes temperature control (e.g., 60–80°C) and solvent selection (e.g., 1,4-dioxane) to minimize side reactions and maximize purity .

- Data Analysis : Yield discrepancies across studies (e.g., 63.69% vs. lower yields) often arise from variations in stoichiometry or purification techniques (e.g., column chromatography vs. recrystallization) .

Q. How is the structural integrity of this compound validated?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths and angles (e.g., mean C–C bond length = 0.003 Å, R factor = 0.043) . Complementary techniques include H/C NMR for functional group identification and HPLC (≥98% purity thresholds) for assessing chemical homogeneity .

Q. What are the primary challenges in characterizing the compound’s physicochemical properties?

- Methodology : Challenges include stabilizing the tetrahydrobenzothiophene ring under analytical conditions. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study thermal stability, while solubility is assessed in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How do substituents on the benzothiophene core influence biological activity, and what computational tools are used to predict this?

- Methodology : Substituent effects (e.g., electron-withdrawing groups like -F or -Cl) are studied via structure-activity relationship (SAR) models. Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates binding affinity to targets like c-Met kinase .

- Data Contradiction : Discrepancies in reported IC values may arise from assay variability (e.g., cell line specificity) or incomplete solvation models in simulations .

Q. What mechanistic insights explain the compound’s reported antibacterial activity?

- Methodology : Antibacterial studies involve minimum inhibitory concentration (MIC) assays against Gram-positive/-negative strains. Mechanistic studies use fluorescence assays to monitor membrane disruption or β-lactamase inhibition. For example, Cr(III) complexes of related benzothiophenes show enhanced activity due to metal-ligand coordination .

Q. How can synthetic by-products be identified and minimized during large-scale production?

- Methodology : By-products (e.g., esterification intermediates) are tracked via LC-MS and minimized using kinetic control strategies (e.g., slow reagent addition) or catalytic methods (e.g., Pd-mediated cross-coupling). Process analytical technology (PAT) ensures real-time monitoring .

Data Interpretation and Validation

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodology : Cross-validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Meta-analyses of published data should account for variables like solvent choice (DMSO vs. aqueous buffers) and cell viability endpoints (MTT vs. resazurin assays) .

Q. What strategies are recommended for improving the compound’s bioavailability in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.